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Compound of Interest

Compound Name: Methyl 2-formylisonicotinate

Cat. No.: B176787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-
formylisonicotinate (CsH7NOs, Molar Mass: 165.15 g/mol ), a pyridine derivative with
applications in medicinal chemistry and organic synthesis.[1] This document presents available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the associated experimental protocols, to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Herein, we present the *H NMR data for Methyl 2-formylisonicotinate.

'H NMR Spectral Data

The 'H NMR spectrum of Methyl 2-formylisonicotinate was recorded on a 400 MHz
instrument in deuterated chloroform (CDCIs).[2] The chemical shifts (8) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift . . .
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(ppm)
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10.15 S 1H yaerp (
CHO)
8.95 d 1H Pyridine ring proton
8.49 s 1H Pyridine ring proton
8.09 dd 1H Pyridine ring proton
Methyl ester protons (-
4.00 s 3H Y P (

OCHs)

Table 1: *H NMR chemical shifts and assignments for Methyl 2-formylisonicotinate.[2]

Experimental Protocol: *H NMR Spectroscopy

A general procedure for obtaining the *H NMR spectrum of a solid organic compound is as
follows:

o Sample Preparation: A small quantity of Methyl 2-formylisonicotinate is dissolved in a
deuterated solvent, such as chloroform-d (CDCIs), in an NMR tube.

 Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field.

o Data Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence. Key
parameters include the spectral width, acquisition time, and number of scans.

» Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to
obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS
at 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. While a specific experimental spectrum with
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detailed peak assignments for Methyl 2-formylisonicotinate is not readily available in the
searched literature, a predicted spectrum can be inferred based on the functional groups

present.
Predicted IR Absorption Bands
Wavenumber (cm~12) Functional Group Vibration Type
~3050-3100 C-H (aromatic) Stretching
~2950 C-H (methyl) Stretching
~2820, ~2720 C-H (aldehyde) Stretching (Fermi resonance)
~1720-1740 C=0 (ester) Stretching
~1690-1715 C=0 (aldehyde) Stretching
~1550-1600 C=C, C=N (aromatic ring) Stretching
~1250-1300 C-O (ester) Stretching

Table 2: Predicted characteristic IR absorption bands for Methyl 2-formylisonicotinate.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

For a solid sample like Methyl 2-formylisonicotinate, ATR FT-IR is a common and convenient
method:

 Instrument Background: A background spectrum of the clean ATR crystal is recorded.

o Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal.

e Pressure Application: A pressure arm is engaged to ensure good contact between the
sample and the crystal.

o Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the
signal-to-noise ratio.
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o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

Mass Spectral Data

The mass spectrum of Methyl 2-formylisonicotinate shows a molecular ion peak (M)* at a
mass-to-charge ratio (m/z) of 165, which corresponds to the molecular weight of the compound
(165.15 g/mol ).[2]

mlz lon

165 [M]*

Table 3: Mass spectrometry data for Methyl 2-formylisonicotinate.[2]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A general procedure for obtaining an EI-MS spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography.

 lonization: In the ion source, the sample is bombarded with a high-energy electron beam,
causing the molecules to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z value, generating the mass spectrum.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like Methyl 2-formylisonicotinate.
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

synthesized organic compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of Methyl 2-
formylisonicotinate. The presented 'H NMR and mass spectrometry data, in conjunction with
the predicted IR absorptions and generalized experimental protocols, offer a foundational
understanding for researchers working with this compound. Further investigation to obtain and
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report the experimental 3C NMR and a detailed, assigned IR spectrum would provide a more
complete spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-formylisonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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formylisonicotinate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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